3-Methyl-4-heptanol

Thermodynamics Calorimetry Hydrogen Bonding

3-Methyl-4-heptanol (CAS 1838-73-9) is a secondary, branched-chain octanol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol. It is characterized by a hydroxyl group on the fourth carbon of a heptane chain and a methyl group on the third carbon.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 1838-73-9
Cat. No. B155022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-heptanol
CAS1838-73-9
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCC(C(C)CC)O
InChIInChI=1S/C8H18O/c1-4-6-8(9)7(3)5-2/h7-9H,4-6H2,1-3H3
InChIKeyJMRDKKYZLXDPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-heptanol (CAS 1838-73-9): A Branched-Chain Octanol for Specialized Scientific and Industrial Applications


3-Methyl-4-heptanol (CAS 1838-73-9) is a secondary, branched-chain octanol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol . It is characterized by a hydroxyl group on the fourth carbon of a heptane chain and a methyl group on the third carbon. Its stereochemistry is significant, with the (3S,4S) isomer being the main component of the aggregation pheromone of the almond bark beetle, *Scolytus amygdali* [1]. This compound is primarily used as a research chemical, an intermediate in organic synthesis, and a semiochemical standard in chemical ecology [2][3].

Why 3-Methyl-4-heptanol Cannot Be Substituted by Other Octanols


Substitution with other octanol isomers, such as 4-methyl-4-heptanol or 3-octanol, is not straightforward due to the compound's specific stereochemical and structural features that dictate its physicochemical behavior and biological function. The position of the methyl branch and the hydroxyl group fundamentally alters hydrogen bonding networks, leading to measurable differences in thermodynamic properties like heat capacity [1]. Critically, in biological systems, the stereoisomeric configuration of 3-methyl-4-heptanol determines its activity; for example, only the (3S,4S)-isomer acts as an aggregation pheromone for the almond bark beetle, while other stereoisomers are inhibitory [2]. This stereospecificity means that using a generic mixture or a different isomer would not yield the same biological outcome, making precise compound selection essential.

Quantitative Evidence for 3-Methyl-4-heptanol's Differentiation


Thermodynamic Differentiation: Heat Capacity Maxima and Hydrogen Bonding Behavior

The isobaric heat capacity of 3-methyl-4-heptanol was measured and compared to other aliphatic octanols, revealing a characteristic maximum on its temperature dependence. This maximum, related to the disintegration of hydrogen-bonded oligomers, occurs at a specific temperature that is highly sensitive to steric hindrance. The observed maximum for 3-methyl-4-heptanol differs from that of its structural analog, 4-methyl-4-heptanol, providing a quantifiable thermodynamic differentiation [1].

Thermodynamics Calorimetry Hydrogen Bonding

Analytical Identification: GC-MS and Kovats Retention Index

For unambiguous identification in complex mixtures, 3-methyl-4-heptanol can be distinguished from other volatile alcohols using gas chromatography-mass spectrometry (GC-MS) [1]. The compound has a reported Kovats retention index of 997 on a DB-5 column [2]. This index provides a reproducible value that can be used to differentiate it from other isomers, such as 4-methyl-3-heptanol, which is known to have a different retention time due to its distinct structure [3].

Analytical Chemistry Gas Chromatography Mass Spectrometry

Stoichiometric Identity: Purity and Specification for Reproducible Research

The commercially available standard from reputable vendors is a mixture of erythro and threo diastereomers with a specified purity of 95% . This defined composition ensures reproducibility in synthetic and analytical applications, contrasting with lower-purity or undefined sources that could introduce variability. Key physical properties are also well-defined: a boiling point range of 173-175°C, density of 0.833 g/cm³, and a refractive index of 1.4270 .

Quality Control Sourcing Chemical Synthesis

Primary Application Scenarios for 3-Methyl-4-heptanol


Chemical Ecology and Pheromone Research

This is the most established application for 3-methyl-4-heptanol. The (3S,4S) stereoisomer is a key component of the aggregation pheromone of the almond bark beetle (*Scolytus amygdali*) [1]. Researchers in entomology and integrated pest management (IPM) procure this compound for use as a standard in field trapping experiments and for synthesizing pheromone lures for monitoring and controlling beetle populations. The stereospecificity of its activity means that the correct isomeric form is non-negotiable for successful experimentation [1].

Organic Synthesis Intermediate

3-Methyl-4-heptanol serves as a versatile building block or intermediate in the synthesis of more complex molecules. Its secondary alcohol functionality allows for selective oxidation to 3-methyl-4-heptanone or esterification reactions . The branched structure can introduce specific steric and electronic properties into target molecules, making it a valuable scaffold in medicinal chemistry or the development of specialty chemicals .

Analytical Chemistry and Quality Control

In analytical laboratories, 3-Methyl-4-heptanol is used as a reference standard for method development and validation, particularly in gas chromatography-mass spectrometry (GC-MS) [2]. Its well-defined Kovats retention index (997 on DB-5) and mass spectrum allow for the positive identification and quantification of this compound in complex matrices, such as natural extracts or environmental samples [2][3]. This is essential for research in flavor chemistry, food science, and environmental monitoring.

Thermodynamics and Physical Chemistry Research

The compound has been the subject of fundamental calorimetric studies to understand the effects of steric hindrance on hydrogen bonding in aliphatic alcohols [4]. Researchers in physical chemistry and thermodynamics may use 3-methyl-4-heptanol as a model compound to investigate supramolecular structures, solvent properties, and the behavior of branched alcohols in solution, particularly in comparison with its linear and differently branched isomers [4].

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